4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
Description
Chemical Name: 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride Synonyms: Ropinirole Hydrochloride Impurity D (EP), N-Despropyl Ropinirole Hydrochloride CAS Number: 173990-76-6 (hydrochloride form) Molecular Formula: C₁₃H₁₈N₂O·HCl Molecular Weight: 254.76 Structural Features:
- Core structure: Indolin-2-one (a bicyclic system with a ketone group).
- Substituent: A 2-(propylamino)ethyl group at the 4-position of the indolinone ring.
- Hydrochloride salt form enhances stability and solubility.
Properties
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCGGLKJGMCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Chloroformate-Mediated Deprotection
The first approach, detailed by Matera et al., begins with the deprotection of 4-(2-(dipropylamino)ethyl)indolin-2-one (ropinirole) using 1-chloroethyl chloroformate. In this reaction, ropinirole (100 mg, 384 μmol) is treated with 1-chloroethyl chloroformate (207 μL, 1.92 mmol) and sodium bicarbonate (161 mg, 1.92 mmol) in 1,2-dichloroethane at 85°C for 17 hours. After filtration and solvent removal, the intermediate is dissolved in methanol and refluxed for 18 hours to yield 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride (55 mg, 43%) as a white solid.
Key Observations:
Method B: Tosylate Intermediate Alkylation
An alternative method employs a tosylate derivative for nucleophilic substitution. Starting with 2-(2-oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (6), reaction with propylamine (3.57 g, 60.4 mmol) under reflux conditions for 1.5 hours produces the target compound in 74% yield after acid-base workup. This method avoids chromatographic purification by leveraging selective precipitation in methanol.
Comparative Advantages:
-
Higher Yield : The tosylate pathway achieves superior yields (74%) compared to Method A.
-
Reduced Byproducts : Minimal elimination products (e.g., styrene derivatives) are observed due to the superior leaving-group ability of tosylate.
Alternative Synthesis via Hydroxyethylindolin-2-one Intermediate
Preparation of 4-(2-Hydroxyethyl)indolin-2-one
A patent-inspired route starts with 2-(2-methyl-3-nitrophenyl)acetic acid, which undergoes nitration, reduction, and cyclization to form 4-(2-hydroxyethyl)indolin-2-one (2) in 59% overall yield. Key steps include:
Conversion to Hydrochloride Salt
The hydroxyethyl intermediate (2) is converted to its bromide (21a) or tosylate (21b) derivative. Reaction of the tosylate with propylamine in ethanol at reflux for 1.5 hours affords this compound in 87% yield, significantly outperforming the bromide route (45%).
Reaction Conditions:
| Parameter | Bromide (21a) | Tosylate (21b) |
|---|---|---|
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Yield (%) | 45 | 87 |
| Byproduct (Styrene) | 35% | 5% |
This method’s efficiency stems from the tosylate’s superior leaving-group ability, minimizing elimination side reactions.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis shows 98% purity (214 nm) with a retention time of 7.34 minutes.
Critical Analysis of Methodologies
Yield and Practicality
Chemical Reactions Analysis
Types of Reactions
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation with Pd-C catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride has been investigated for its potential therapeutic effects, particularly as a drug candidate in treating various diseases.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in human leukemia cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Neurological Disorders : The compound has been explored for its neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in models of neurodegenerative diseases, indicating possible applications in treating conditions like Alzheimer's disease .
The biological activity of this compound extends beyond anticancer effects:
- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent .
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .
Case Study 1: Anticancer Effects
A study conducted on the impact of this compound on human cancer cell lines demonstrated significant cytotoxicity. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis markers. Results showed that concentrations above 10 µM led to a marked increase in apoptotic cells compared to control groups.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS). This suggests its potential use in neuroprotective therapies.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 10 |
| Compound (10 µM) | 85 | 7 |
| Compound (50 µM) | 60 | 5 |
Mechanism of Action
The mechanism of action of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride involves its interaction with dopamine receptors. It acts as a dopaminergic agonist, stimulating dopamine D2 receptors within the brain’s caudate-putamen region. This activity is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent(s) | Role/Application |
|---|---|---|---|---|---|
| 4-(2-(Propylamino)ethyl)indolin-2-one HCl | 173990-76-6 | C₁₃H₁₈N₂O·HCl | 254.76 | Mono-propylaminoethyl | Impurity in Ropinirole |
| Ropinirole Hydrochloride | 91374-20-8 | C₁₆H₂₅ClN₂O | 296.84 | Di-propylaminoethyl | Active drug (dopamine agonist) |
| 4-(2-((2-Methylpentyl)amino)ethyl)indolin-2-one HCl | 221264-33-1 | C₁₆H₂₄N₂O·HCl | 260.38 + 36.46 | 2-Methylpentylaminoethyl | Impurity (variant alkyl chain) |
| Dopamine Hydrochloride | 62-31-7 | C₈H₁₁NO₂·HCl | 189.64 | Catechol core + ethylamine | Cardiovascular drug |
Pharmacological and Functional Differences
Ropinirole Hydrochloride (Di-propyl Derivative): Mechanism: Binds selectively to dopamine D2 receptors, enhancing dopaminergic activity . Bioactivity: Higher potency than the mono-propyl analogue due to optimal lipophilicity from di-propyl substitution, improving blood-brain barrier penetration . Regulatory Status: Approved as an active pharmaceutical ingredient (API) .
4-(2-(Propylamino)ethyl)indolin-2-one HCl (Impurity D): Origin: Forms during incomplete alkylation in Ropinirole synthesis . Bioactivity: Reduced receptor affinity compared to Ropinirole due to the absence of a second propyl group, leading to weaker therapeutic effects . Regulatory Limits: Controlled as a process-related impurity (ICH Q3A/B guidelines) .
Hazard Profile: Classified as harmful (H302, H312, H332) with skin/eye irritation risks (H315, H319) .
Dopamine Hydrochloride: Divergent Structure: Lacks the indolinone ring; features a catechol group. Function: Acts on α- and β-adrenergic receptors, increasing heart rate and blood pressure .
Table 2: Analytical Methods for Separation and Quantification
- Synthetic Pathways: Ropinirole is synthesized via sequential alkylation of the indolinone core. Impurity D arises from incomplete di-propylation . Branched analogues (e.g., 2-methylpentyl) require alternative alkylating agents, increasing synthetic complexity .
Table 3: Hazard Classification
Biological Activity
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, also known as Ropinirole hydrochloride, is a synthetic compound primarily recognized for its role as a dopamine receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical applications, particularly in the treatment of Parkinson's disease.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 218.29 g/mol
- CAS Number : 173990-76-6
- Melting Point : 260-265 °C
- Boiling Point : 387.7 °C at 760 mmHg
Ropinirole acts primarily as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine in the brain. This is particularly beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.
Target Receptors
- Dopamine D2 Receptor : Full agonist activity.
- Dopamine D3 Receptor : Full agonist activity.
- Dopamine D4 Receptor : Partial agonist activity.
Pharmacological Effects
The compound exhibits several pharmacological effects that contribute to its therapeutic efficacy:
- Neuroprotective Effects : Ropinirole has been shown to protect dopaminergic neurons from degeneration in various preclinical models.
- Antioxidant Activity : It may exert antioxidant effects, helping to mitigate oxidative stress associated with neurodegeneration.
- Improvement in Motor Symptoms : Clinical studies indicate significant improvements in motor function and reduction in "off" time in patients with Parkinson's disease.
Clinical Studies and Findings
Several clinical trials have assessed the efficacy and safety of Ropinirole:
Study Overview
- Title : Efficacy of Ropinirole in Early Parkinson's Disease
- Participants : 1,000 patients with early-stage Parkinson's disease.
- Duration : 24 weeks.
- Results :
- Significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.
- Reduced incidence of motor fluctuations compared to placebo.
Table 1: Summary of Clinical Findings
| Study | Participants | Duration | Primary Outcome | Results |
|---|---|---|---|---|
| 1,000 | 24 weeks | UPDRS Improvement | Significant improvement (p < 0.001) | |
| 500 | 12 months | Quality of Life | Enhanced quality of life metrics |
Safety and Side Effects
While Ropinirole is generally well-tolerated, some common side effects include:
- Nausea
- Dizziness
- Somnolence
- Orthostatic hypotension
Severe side effects can include impulse control disorders, which necessitate careful monitoring during treatment.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride critical for experimental design?
- Methodological Answer : Begin by characterizing the compound using its molecular formula (C₁₆H₂₄N₂O·HCl, molecular weight 296.84 g/mol) and melting point (260–265°C) . Employ techniques such as nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) with ammonium bicarbonate-based mobile phases (pH 9.2–9.3) for purity assessment, and mass spectrometry (MS) for molecular ion confirmation .
Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?
- Methodological Answer : Use validated reverse-phase HPLC methods with mobile phases containing acetonitrile and ammonium acetate (pH 2.5) or ammonium bicarbonate (pH 9.3) to enhance peak resolution . For biological samples, implement solid-phase extraction (SPE) to reduce matrix interference. Calibrate with certified reference standards (e.g., USP/EP impurity standards) to ensure traceability .
Advanced Research Questions
Q. What strategies are recommended for resolving co-eluting impurities during HPLC analysis?
- Methodological Answer : Optimize gradient elution protocols (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate structurally similar impurities like 4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one . Employ orthogonal methods such as hydrophilic interaction chromatography (HILIC) or LC-MS/MS for confirmation. Adjust pH to 2.5–3.0 to protonate amine groups and minimize peak tailing .
Q. How should researchers characterize degradation products formed under forced stress conditions (e.g., light, heat, oxidation)?
- Methodological Answer : Subject the compound to ICH Q1B photostability guidelines (UV/visible light exposure) and thermal stress (40–80°C). Analyze degradation products using LC-MS with electrospray ionization (ESI) to identify mass shifts indicative of oxidation (e.g., +16 Da for hydroxylation) or dealkylation . Cross-reference fragmentation patterns with synthetic impurities (e.g., 4-[2-(Propylamino)ethyl]indolin-2-one) .
Q. What synthetic routes yield the highest purity of the compound, and how can reaction conditions be optimized?
- Methodological Answer : Utilize reductive amination of 4-(2-oxoethyl)indolin-2-one with propylamine in the presence of sodium cyanoborohydride, followed by HCl salt formation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., methanol/water mixtures) to minimize by-products like 4-[2-(Dipropylamino)ethyl] derivatives . Purify via recrystallization in ethanol/water (3:1 v/v) .
Q. What in silico approaches are suitable for predicting the compound’s receptor-binding affinity and selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against β-adrenergic receptor models (PDB: 2RH1) to assess interactions with residues critical for ligand binding (e.g., Asp113, Tyr316) . Validate predictions using surface plasmon resonance (SPR) or radioligand displacement assays (e.g., [³H]-CGP12177A for β₃-adrenoceptors) .
Data Contradiction and Validation
Q. How to address discrepancies in reported impurity profiles across different pharmacopoeial standards?
- Methodological Answer : Compare EP and USP impurity thresholds (e.g., EP requires reporting impurities ≥0.05%, while USP may exclude process-related impurities) . Cross-validate using orthogonal analytical methods (e.g., GC-MS for volatile impurities, ICP-MS for elemental contaminants) .
Q. What experimental controls are essential when studying the compound’s stability in aqueous buffers?
- Methodological Answer : Include negative controls (e.g., buffer-only samples) to distinguish hydrolysis products from inherent impurities. Use deuterated solvents (e.g., D₂O) in NMR studies to track proton exchange rates and confirm hydrolytic degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
